![molecular formula C14H10ClFO2 B578229 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid CAS No. 1261965-53-0](/img/structure/B578229.png)
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid
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Description
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, abbreviated 3C4MPAF, is a synthetic compound that has been widely studied for its potential applications in the laboratory. It is a type of carboxylic acid that is composed of a benzene ring with a methyl group and a chlorine atom attached to it, and a fluorine atom attached to the phenyl ring. This compound has a wide range of applications in the laboratory, ranging from synthesis to scientific research.
Scientific Research Applications
Synthesis and Herbicidal Activity
The compound has been explored for its herbicidal properties. For instance, derivatives of 3-chloro-4-fluorobenzoyl, prepared from reactions involving 3-chloro-4-fluorobenzoic acid, have demonstrated good herbicidal activity, indicating its potential as a precursor in developing new herbicides (Liu Chang-chun, 2006).
Organic Synthesis Applications
Antibacterial Agents
Fluorine-containing thiadiazolotriazinones, synthesized using 4-fluorobenzoic acid, have shown promising antibacterial activities. This suggests the role of fluorinated compounds, including 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, in developing new antibacterial agents (B. S. Holla et al., 2003).
Antituberculosis Activity
Hydrazones derived from 4-fluorobenzoic acid have been synthesized and evaluated for their antimycobacterial activity, indicating the compound's potential in developing treatments against tuberculosis (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Organic Materials and Solar Cells
The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with 4-halobenzoic acids, including 4-fluorobenzoic acid, significantly improved PEDOT's conductivity, demonstrating applications in high-efficiency organic solar cells. This highlights the utility of fluorobenzoic acid derivatives in enhancing the performance of organic electronic devices (L. Tan et al., 2016).
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQXPQAPCFGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690299 |
Source
|
Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid | |
CAS RN |
1261965-53-0 |
Source
|
Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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